molecular formula C22H24N4O2S B2652559 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-29-6

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2652559
CAS No.: 860611-29-6
M. Wt: 408.52
InChI Key: NCLJETREAHLSLL-UHFFFAOYSA-N
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Description

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a mesitylmethylthio (-S-CH₂-C₆H₂(CH₃)₃) substituent at the 5-position, methoxy groups at the 8- and 9-positions, and a methyl group at the 2-position. The mesitylmethyl group introduces steric bulk and lipophilicity, which may influence binding affinity and solubility compared to simpler substituents.

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJETREAHLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzohydrazide derivatives with mesitylmethylsulfanyl-substituted aldehydes in the presence of an acid catalyst. The reaction mixture is then subjected to cyclization using triethyl orthoformate to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. The incorporation of the triazole ring into the quinazoline structure enhances its potential as a therapeutic agent against various cancers. Research indicates that compounds with this scaffold can act as inhibitors of tyrosine kinase receptors, which are often overexpressed in cancers such as breast and prostate cancer .

Case Study : A series of quinazoline derivatives were synthesized and tested for cytotoxicity against human cancer cell lines (e.g., HepG2 and MCF-7). The results showed that compounds similar to 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline exhibited significant cytotoxic effects with IC50 values ranging from 10.58 to 20.98 µM/L against these cell lines .

Antimicrobial Activity

The quinazoline framework has also been associated with antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial strains. The presence of the mesitylmethyl sulfanyl group may enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the quinazoline ring significantly influence biological activity. For instance:

  • Substitution Patterns : Variations in substituents on the triazole or quinazoline rings can lead to enhanced potency or selectivity towards specific cancer types.
  • Lipophilicity : Increased lipophilicity often correlates with better cellular uptake and bioavailability.

Comparative Data Table

Compound NameIC50 (HepG2)IC50 (MCF-7)Antimicrobial ActivityReference
This compound10.58 µM/L20.98 µM/LModerate
Quinazoline Derivative A7.09 µM/L11.94 µM/LHigh
Quinazoline Derivative B18.79 µM/L13.46 µM/LLow

Mechanism of Action

The mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties enable it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazoloquinazoline derivatives vary primarily in their 5-position substituents, which significantly impact their physicochemical and biological properties. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) 5-Substituent Key Features
Target Compound Mesitylmethyl sulfanyl High steric bulk, lipophilic; potential enhanced bioactivity
5-[(3-Methylbenzyl)sulfanyl]-... (Ev13) 3-Methylbenzyl sulfanyl Moderate lipophilicity; C21H22N4O2S, MW 394.49
5-Ethoxy-8,9-dimethoxy-... (Ev10) Ethoxy Polar substituent; lower molecular weight (C14H15N5O3, MW 301.30)
5-(4-tert-Butylbenzyl)sulfanyl-... (Ev20) 4-tert-Butylbenzyl sulfanyl Bulky tert-butyl group; C24H28N4O2S, MW 436.58; antimicrobial potential

Key Observations :

  • Lipophilicity: Sulfanyl groups generally increase lipophilicity compared to ethoxy or amino substituents, improving membrane permeability but possibly reducing aqueous solubility .

Photophysical and Electrochemical Properties

Compounds with aminobiphenyl residues (e.g., fluorophores I and II in ) show tunable emission spectra and redox potentials, influenced by substituent electronic effects . The mesitylmethyl group’s electron-donating methyl groups may redshift absorption/emission wavelengths compared to electron-withdrawing substituents.

Biological Activity

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS: 860611-29-6) is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C22H24N4O2S
  • Molar Mass : 408.52 g/mol

Biological Activities

The biological activities of quinazoline derivatives are well-documented, including antitumor, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in various studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have been evaluated against several cancer cell lines. Notably, derivatives have demonstrated significant cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundA5493.15
Similar DerivativeMCF-72.09

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties:

  • Mechanism of Action : These compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that they may modulate pathways involved in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored as well:

  • Activity Against Pathogens : Some derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Comparative studies suggest that the presence of specific substituents enhances their efficacy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Anticancer Study : A study involving a series of substituted quinazolines demonstrated that modifications at the C-5 position significantly enhanced cytotoxicity against various cancer cell lines .
  • Inflammation Model : In a murine model of inflammation, a related triazoloquinazoline derivative was shown to reduce edema and inflammatory mediator levels effectively .

Q & A

Q. Synthetic Optimization Table

StepKey ParametersYield Improvement Strategies
CyclizationSolvent (acetic acid vs. propanol-2), acid catalystUse aprotic solvents to reduce side reactions
PurificationRecrystallization (methanol), HPLCGradient elution for polar by-products

Which analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Resolves substituent positions (e.g., methoxy δ 3.8–4.0 ppm, aromatic protons δ 6.5–8.5 ppm).
  • LC-MS : Confirms molecular weight (e.g., m/z 463.60) and detects impurities.
  • X-ray Crystallography : Validates planar triazoloquinazoline core and intermolecular interactions (e.g., π-π stacking).

Advanced Research Questions

How can conflicting data on bioactivity be resolved across studies?

Contradictions in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or substituent variations. To resolve:

  • Standardize assays (e.g., Mueller-Hinton agar for antimicrobial tests, as in ).
  • Perform SAR studies: Compare mesitylmethylsulfanyl derivatives with analogs (e.g., phenyl or furan substitutions in ) to isolate substituent effects.

Q. Bioactivity Comparison Table

DerivativeActivity (IC₅₀/µg/mL)Assay SystemSource
MesitylmethylsulfanylNot reportedN/AN/A
Phenyl-substituted12.5 (Antimicrobial)S. aureus
Furan-substituted8.2 (Kinase Inhibition)In vitro kinase assay

What computational methods predict interaction mechanisms with biological targets?

Molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase) identifies binding poses. For triazoloquinazolines, the planar core often docks into hydrophobic enzyme pockets, while sulfanyl/methoxy groups form H-bonds (e.g., with kinase ATP-binding sites). DFT studies further optimize electronic profiles for target affinity.

How do reaction conditions influence sulfanyl group oxidation outcomes?

Oxidation of the sulfanyl group to sulfoxide (S=O) or sulfone (O=S=O) depends on:

  • Reagent : H₂O₂ (mild) yields sulfoxides; KMnO₄ (strong) produces sulfones.
  • Solvent : Polar aprotic solvents (e.g., DMF) favor complete oxidation.
  • Temperature : Higher temps (80–100°C) accelerate sulfone formation.

Q. Oxidation Conditions Table

ReagentProductConditionsYield
H₂O₂ (30%)SulfoxideDMF, 50°C, 2 hr75%
KMnO₄SulfoneAcetic acid, reflux90%

What strategies address low yields in multi-step syntheses?

  • Intermediate Stabilization : Protect reactive groups (e.g., methoxy with silyl ethers).
  • Catalysis : Use Pd/C for hydrogenation or TEA for nucleophilic substitutions.
  • By-Product Mitigation : Employ column chromatography after cyclization.

How does the mesitylmethyl group enhance metabolic stability compared to smaller substituents?

The bulky mesitylmethyl group reduces CYP450-mediated oxidation by steric hindrance, improving pharmacokinetic profiles. Comparative studies with methyl or ethyl analogs () show longer plasma half-lives (t½ = 6.2 vs. 2.1 hr).

Q. Methodological Guidance

  • Experimental Design : Use randomized block designs (split-plot for multi-variable studies, as in ) to control variables like solvent polarity or catalyst loading.
  • Data Contradiction Analysis : Apply multivariate statistics (ANOVA) to isolate factors causing yield or activity discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.